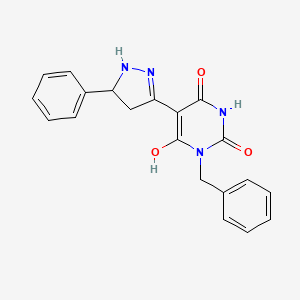![molecular formula C26H21N5O B11331104 N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide](/img/structure/B11331104.png)
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, a phenyl group, and an imidazo[1,2-a]pyrazine moiety, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is environmentally benign and provides high yields in a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and reduced environmental impact. Additionally, the use of solid support catalysts such as Al2O3 and TiCl4 can further optimize the reaction conditions and improve the yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a cyclin-dependent kinase inhibitor, blocking the activity of these enzymes and thereby affecting cell cycle progression . Additionally, it may modulate GABA receptors, contributing to its potential use as a sedative or anxiolytic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A sedative used to treat insomnia, which also contains an imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic agent with a similar structure and mechanism of action.
Saripidem: Another sedative with a related chemical structure.
Uniqueness
N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H21N5O |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-benzyl-3-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C26H21N5O/c32-26(28-17-19-8-3-1-4-9-19)21-12-7-13-22(16-21)29-25-24(20-10-5-2-6-11-20)30-23-18-27-14-15-31(23)25/h1-16,18,29H,17H2,(H,28,32) |
Clé InChI |
ZJLBCHBNQIGHJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331036.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331040.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11331044.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11331051.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11331065.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11331073.png)
![5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331081.png)
methanone](/img/structure/B11331083.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)
![2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11331108.png)

